molecular formula C14H16N4O5 B13432288 4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine

4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine

Cat. No.: B13432288
M. Wt: 320.30 g/mol
InChI Key: OLPMLGPIXOYZDU-RGURZIINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine typically involves the reaction of L-phenylalanine with hexahydro-2,6-dioxo-4-pyrimidinyl carbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of byproducts .

Chemical Reactions Analysis

Types of Reactions

4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine is unique due to its specific structural features and its ability to interact with a wide range of molecular targets.

Properties

Molecular Formula

C14H16N4O5

Molecular Weight

320.30 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[(2,6-dioxo-1,3-diazinane-4-carbonyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C14H16N4O5/c15-9(13(21)22)5-7-1-3-8(4-2-7)16-12(20)10-6-11(19)18-14(23)17-10/h1-4,9-10H,5-6,15H2,(H,16,20)(H,21,22)(H2,17,18,19,23)/t9-,10?/m0/s1

InChI Key

OLPMLGPIXOYZDU-RGURZIINSA-N

Isomeric SMILES

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

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